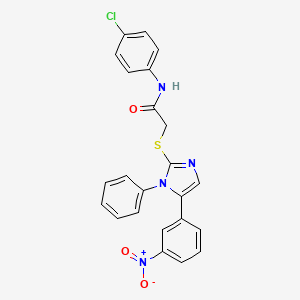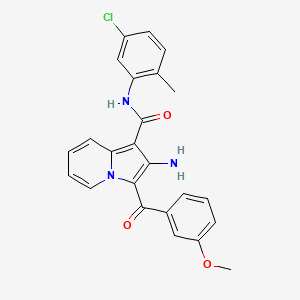![molecular formula C8H9N3S2 B2515603 N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 343374-14-1](/img/structure/B2515603.png)
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative, a class of compounds that have garnered interest due to their potential biological activities, particularly as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer. Therefore, the synthesis and study of thienopyrimidine derivatives are of significant importance in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4-amine derivatives has been achieved through a microwave-accelerated condensation followed by a Dimroth rearrangement. This method involves the reaction of thiophene precursors with dimethylformamide dimethylacetal to obtain N'-(2-cyanoaryl)-N,N-dimethylformimidamides, which are then condensed with various anilines to produce the desired compounds . This synthetic route provides rapid access to a library of compounds, which is advantageous for the development of new pharmacological agents.
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated using single-crystal X-ray diffraction techniques. For instance, the complete crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, a compound designed as a new inhibitor of CLK1 and DYRK1A kinases, was determined, revealing an orthorhombic crystal system with specific space group and lattice parameters . These structural insights are crucial for understanding the interaction of these compounds with their biological targets and can inform the design of more potent and selective kinase inhibitors.
Chemical Reactions Analysis
The chemical reactivity of thienopyrimidine derivatives has been explored through various reactions. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with different alkylating agents leads to the formation of various substituted pyrimidines, including thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidine derivatives. These reactions demonstrate the versatility of thienopyrimidine scaffolds in chemical synthesis and their potential for generating diverse compounds with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. Polymorphism, as observed in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, affects the material's properties, including solubility, stability, and bioavailability. The presence of different hydrogen bonding patterns and aromatic pi-pi interactions in the polymorphs can lead to variations in these properties, which are important considerations in drug design and development .
Scientific Research Applications
1. Anticancer Agent Development N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine derivatives have been investigated for their potential as anticancer agents. For instance, microwave-assisted synthesis has been used to produce bioactive benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, showing inhibitory effects on colorectal cancer cell proliferation (Loidreau et al., 2020). Additionally, a study on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).
2. Kinase Inhibition Some derivatives of this compound have been designed as inhibitors of CLK1 and DYRK1A kinases, which are significant in certain diseases. The crystal structure of these compounds has been analyzed to understand their potential as kinase inhibitors (Guillon et al., 2013).
3. Fluorescence Properties The compound and its derivatives have been explored for their solid-state fluorescence properties. For example, a study synthesized new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and evaluated their emission properties (Yokota et al., 2012).
4. Antioxidant Activity Research has also been conducted on the antioxidant activity of derivatives of this compound. A study synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, showing significant radical scavenging activity (Kotaiah et al., 2012).
5. Antibacterial Activity The antibacterial properties of derivatives of this compound have been studied. For instance, a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, synthesized from this compound, displayed antistaphylococcal activity (Kostenko et al., 2008).
Mechanism of Action
Target of Action
The primary target of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
this compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production .
Result of Action
The inhibition of Cyt-bd by this compound leads to ATP depletion in Mycobacterium tuberculosis . This disrupts the bacterium’s energy metabolism, which can inhibit its growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary between different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy .
Future Directions
The future directions for the study of “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” could involve further exploration of its potential as a drug target in Mycobacterium tuberculosis, particularly in the context of developing a drug combination targeting energy metabolism . Further studies could also focus on optimizing its synthesis and improving its potency against different mycobacterial strains.
properties
IUPAC Name |
N-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-9-7-6-5(3-4-13-6)10-8(11-7)12-2/h3-4H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCNHFIVXEYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1SC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

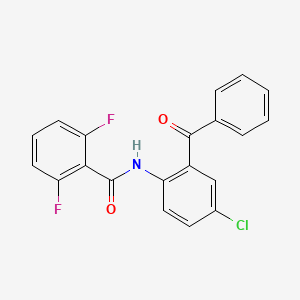
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

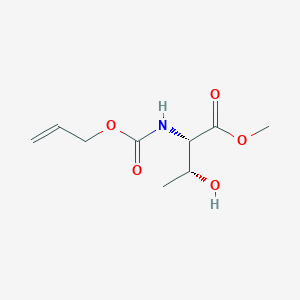
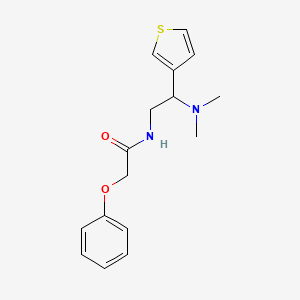
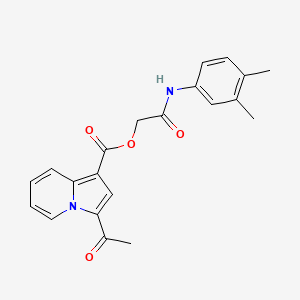
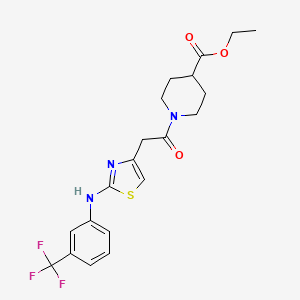
![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)
